Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3,5-Difluoro-N-(2-iodophenyl)benzamide in Advanced Drug Discovery
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3,5-Difluoro-N-(2-iodophenyl)benzamide in Advanced Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the design of active pharmaceutical ingredients (APIs) heavily relies on bifunctional building blocks that offer both structural robustness and synthetic versatility. 3,5-difluoro-N-(2-iodophenyl)benzamide represents a highly specialized intermediate. It combines a metabolically stable 3,5-difluorophenyl pharmacophore with a highly reactive 2-iodoanilide moiety. This technical guide explores its physicochemical properties, structural rationale, and detailed experimental workflows for its synthesis and downstream application in palladium-catalyzed cross-coupling.
Structural Rationale & Physicochemical Profiling
The architectural design of 3,5-difluoro-N-(2-iodophenyl)benzamide is not arbitrary; it is a calculated fusion of two distinct chemical modules, each serving a specific purpose in drug development and organic synthesis.
The 3,5-Difluorophenyl Motif
The incorporation of fluorine atoms into aromatic rings is a cornerstone strategy in medicinal chemistry. Fluorine's high electronegativity and small van der Waals radius allow it to act as a bioisostere for hydrogen while fundamentally altering the molecule's electronic distribution. The 3,5-difluoro substitution pattern uniquely affects the property of organic molecules by blocking cytochrome P450-mediated metabolic oxidation at those specific positions[1]. Furthermore, it increases the overall molecular lipophilicity, which is critical for enhancing cellular membrane permeability and oral bioavailability[1].
The 2-Iodoanilide Handle
The iodine atom at the ortho position of the aniline ring serves as an exceptional leaving group for transition-metal catalysis. Compared to bromo- or chloro- derivatives, the C-I bond is significantly weaker, facilitating rapid oxidative addition by Palladium(0) or Copper(I) catalysts under exceptionally mild conditions. This allows the compound to participate in cross-coupling reactions (such as Suzuki, Heck, or Sonogashira reactions) to form complex, multi-ring organic structures[2].
Quantitative Data Summary
Due to the highly specific nature of this intermediate, empirical physicochemical data is often proprietary. The following table summarizes the calculated and class-representative properties critical for its handling and characterization.
| Property | Value / Description | Analytical Significance |
| Molecular Formula | C₁₃H₈F₂INO | Defines exact mass for High-Resolution Mass Spectrometry (HRMS). |
| Molecular Weight | 359.11 g/mol | Standard parameter for stoichiometric calculations. |
| Exact Mass | 358.9626 Da | Target peak for LC-MS (ESI+) typically observed as [M+H]⁺ at m/z 359.97. |
| Predicted XLogP3 | ~3.8 | Indicates moderate to high lipophilicity; guides reverse-phase HPLC solvent selection. |
| TPSA | 29.1 Ų | Topological Polar Surface Area; predicts excellent blood-brain barrier (BBB) penetration if maintained in the final API. |
| H-Bond Donors/Acceptors | 1 / 3 | Dictates solubility profiles and potential receptor binding interactions. |
Structural Reactivity & Logical Relationships
To understand the utility of this compound, we must visualize its reactivity map. The molecule is designed to be a "stator" or a core scaffold that can be functionalized iteratively. For instance, iodinated benzamides are frequently utilized in sequential N-C and C-C couplings to synthesize nitrogen heterocycles like benzimidazoles and phenanthridines, which are valuable scaffolds in drug discovery[3]. They are also utilized in the synthesis of structurally diverse emissive molecular rotors via multi-component Ugi reactions and subsequent Sonogashira couplings[4].
Caption: Structural reactivity map highlighting the functional modules and downstream pathways.
Experimental Methodologies
The following protocols are designed as self-validating systems. Causality is embedded in the steps to ensure that researchers understand why specific reagents and conditions are selected.
Synthesis of 3,5-Difluoro-N-(2-iodophenyl)benzamide
The synthesis generally involves the activation of the benzoic acid derivative followed by nucleophilic attack by the iodinated aniline[2].
Reagents:
-
3,5-difluorobenzoic acid (1.0 equiv)
-
2-iodoaniline (1.05 equiv)
-
EDCI·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)
-
HOBt (Hydroxybenzotriazole) (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)
-
Anhydrous DMF (Dimethylformamide)
Step-by-Step Protocol:
-
Carboxylic Acid Activation: Dissolve 3,5-difluorobenzoic acid in anhydrous DMF under a nitrogen atmosphere. Add EDCI·HCl and HOBt. Causality: EDCI activates the acid to form an O-acylisourea intermediate. HOBt is added to convert this into a more stable, yet highly reactive, active ester, preventing side reactions and degradation.
-
Base Addition: Add DIPEA to the mixture and stir for 15 minutes at room temperature. Causality: DIPEA deprotonates the aniline in the subsequent step and neutralizes the HCl salt of EDCI, ensuring a favorable pH for amidation.
-
Nucleophilic Attack: Add 2-iodoaniline dropwise. Stir the reaction at room temperature for 12–16 hours. Monitor via TLC (Hexane:EtOAc 3:1) until the starting acid is consumed.
-
Aqueous Workup (Self-Validation): Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 1M HCl, then brine. Causality: The basic wash removes unreacted acid and HOBt; the acidic wash removes unreacted aniline and DIPEA. If the organic layer is pure by TLC after this step, the workup is validated.
-
Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize from hot ethanol/water to yield the pure benzamide.
Caption: Reagent workflow for the amidation synthesis of the benzamide intermediate.
Downstream Application: Suzuki-Miyaura Cross-Coupling
Once synthesized, the 2-iodo group serves as a prime candidate for C-C bond formation[2].
Reagents:
-
3,5-difluoro-N-(2-iodophenyl)benzamide (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (5 mol%)
-
K₂CO₃ (2.5 equiv)
-
1,4-Dioxane / H₂O (4:1 v/v)
Step-by-Step Protocol:
-
Degassing (Critical Step): Combine all solid reagents in a Schlenk flask. Add the Dioxane/H₂O solvent mixture. Sparge the solution with Argon for 20 minutes. Causality: Palladium(0) active species are highly susceptible to oxidation by atmospheric oxygen. Thorough degassing is the primary self-validating step to ensure catalytic turnover.
-
Oxidative Addition & Heating: Heat the mixture to 90 °C for 4–6 hours. Causality: The weak C-I bond undergoes rapid oxidative addition to the Pd(0) center, forming an Ar-Pd(II)-I complex.
-
Transmetalation & Reductive Elimination: The K₂CO₃ base activates the boronic acid, facilitating transmetalation. Subsequent reductive elimination yields the biaryl product and regenerates the Pd(0) catalyst.
-
Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via flash column chromatography.
Conclusion
3,5-difluoro-N-(2-iodophenyl)benzamide is a rationally designed intermediate that exemplifies the synergy between metabolic stabilization (via fluorination) and synthetic modularity (via iodination). By adhering to the rigorous, mechanistically grounded protocols outlined above, researchers can leverage this compound to efficiently construct complex, drug-like libraries and advanced heterocycles.
References
- Title: Buy 4-(benzyloxy)-N-(2-iodophenyl)benzamide (EVT-3784056)
- Source: tcichemicals.
- Source: acs.
- Source: dur.ac.
